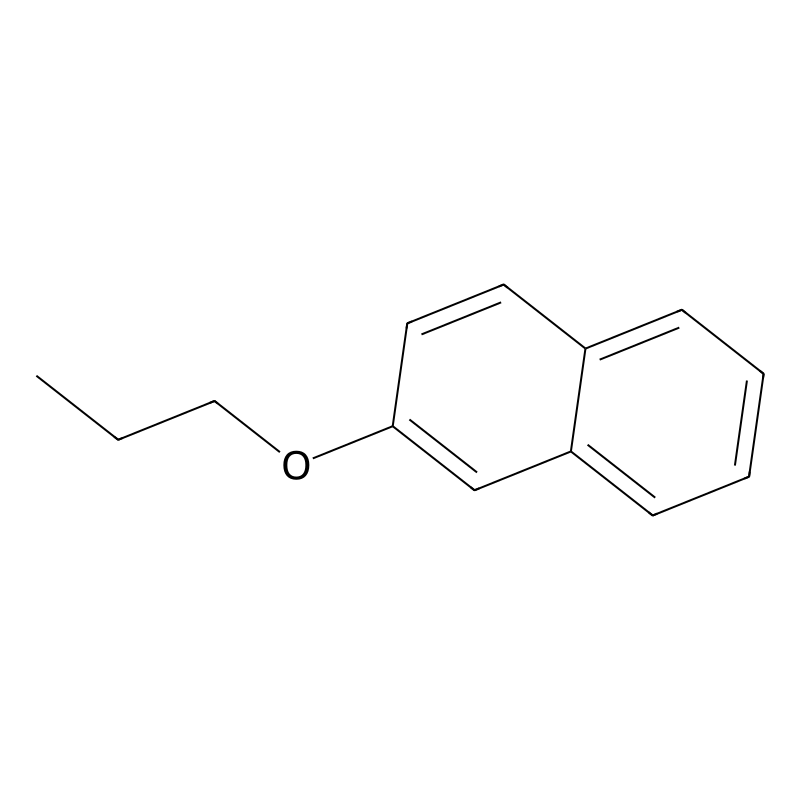

2-Propoxynaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential areas of investigation:

- Organic synthesis: The presence of the propoxy group and the naphthalene core suggests potential applications in organic synthesis as a starting material or intermediate for the preparation of more complex molecules. Further research is needed to explore this possibility.

- Material science: The aromatic nature of 2-Propoxynaphthalene along with its lipophilic character (affinity for fats) could be relevant in material science research. It might be investigated for potential applications in areas like liquid crystals or organic light-emitting diodes (OLEDs). However, more research is required to confirm its suitability for these purposes.

Availability and limitations:

2-Propoxynaphthalene is a colorless to pale yellow liquid at room temperature, exhibiting a pleasant aromatic odor. It belongs to the class of naphthalene derivatives, where a propoxy group is attached to the second position of the naphthalene ring. The compound is known for its moderate solubility in organic solvents and limited solubility in water. It has been characterized by various spectroscopic techniques, including Nuclear Magnetic Resonance and Mass Spectrometry, which confirm its structural integrity and purity .

- Dealkylation: In the presence of strong acids or heat, the propoxy group can be removed, regenerating naphthalene.

- Electrophilic Substitution: The aromatic nature of the naphthalene ring allows for electrophilic substitution reactions, where substituents can be added to the ring.

- Oxidation: Under certain conditions, it may be oxidized to form corresponding ketones or aldehydes.

The synthesis of 2-Propoxynaphthalene typically involves the Williamson Ether Synthesis method. This process includes:

- Reactants: 2-Naphthol and a suitable alkyl halide (in this case, propyl bromide).

- Base: A strong base such as sodium hydroxide is employed to deprotonate 2-naphthol, generating a phenoxide ion.

- Reaction: The phenoxide ion then reacts with the alkyl halide to form 2-Propoxynaphthalene.

This method is favored due to its straightforward approach and high yield potential .

Interaction studies involving 2-Propoxynaphthalene primarily focus on its reactivity with other chemical species. Its interactions with various catalysts and reagents have been explored to understand its behavior in different chemical environments. Additionally, studies have investigated its role as a model compound in coal liquefaction processes, providing insights into its potential effects on energy production technologies .

Several compounds are structurally or functionally similar to 2-Propoxynaphthalene. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methoxy-naphthalene | Ether | Contains a methoxy group instead of a propoxy group. |

| 2-Methoxy-naphthalene | Ether | Similar structure but with a methoxy substituent. |

| Diphenyl ether | Ether | Two phenyl groups instead of a naphthalene structure. |

Uniqueness of 2-Propoxynaphthalene:

2-Propoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and potential applications compared to other ethers and naphthalene derivatives.

2-Propoxynaphthalene is characterized by a distinct set of physical and chemical properties that influence its synthesis, handling, and applications. The compound exhibits the following key attributes:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O |

| Molecular Weight | 186.25 g/mol |

| Appearance | White to Yellow/Orange crystalline solid |

| Melting Point | 38.0-42.0°C (typically 40°C) |

| Boiling Point | 305°C |

| CAS Number | 19718-45-7 |

| LogP | 3.63 |

| Storage Condition | 0-10°C |

The propoxy group at the 2-position of the naphthalene backbone influences the compound's solubility in organic solvents and reactivity in various chemical transformations. The aromatic nature of the naphthalene ring contributes to its relatively high melting and boiling points compared to aliphatic ethers of similar molecular weight.

Microwave-Assisted O-Alkylation Techniques

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, particularly in the synthesis of aryl ethers such as 2-propoxy-naphthalene. This method leverages dielectric heating to achieve rapid and uniform temperature increases, significantly reducing reaction times compared to conventional thermal methods.

In a representative procedure, β-naphthol reacts with propyl bromide in the presence of a micellar solution containing cetyl trimethyl ammonium bromide under microwave irradiation [3]. The reaction mixture is heated to 120°C in a controlled microwave synthesizer operating at 2.45 GHz, achieving complete conversion within 5–10 minutes [3]. This represents a dramatic reduction from the 20-hour duration required under classical Williamson ether synthesis conditions. The use of cationic surfactants like cetyl trimethyl ammonium bromide enhances reaction efficiency by solubilizing reactants in aqueous media through micelle formation, with yields reaching 92% under optimized conditions [3].

Key advantages of microwave-assisted synthesis include:

- Precision in temperature control (±2°C)

- Pressure containment up to 20 bar

- Energy efficiency through direct molecular heating

Comparative studies demonstrate that microwave methods achieve 15–20% higher yields than traditional reflux approaches while eliminating solvent waste [3]. The technique is particularly effective for sterically hindered naphthol derivatives, where conventional methods often suffer from incomplete conversion.

Ultrasonically Promoted Etherification Strategies

Ultrasonic irradiation (20–40 kHz) provides mechanical energy through cavitation effects, enabling efficient mixing and mass transfer in heterogeneous reaction systems. For 2-propoxy-naphthalene synthesis, this approach typically employs a 33 kHz ultrasonic bath maintained at 40°C [3].

The reaction mechanism involves acoustic cavitation-induced formation of transient microenvironments with localized temperatures exceeding 5000 K, which accelerate the nucleophilic substitution between β-naphthoxide ions and propyl halides [3]. A typical setup combines β-naphthol, propyl bromide, and sodium hydroxide in a water-surfactant system, with cetyl trimethyl ammonium bromide serving as the phase-transfer catalyst. Sonication reduces reaction times from 24 hours to 1–2 hours while maintaining yields above 85% [3].

Notable features of ultrasonic synthesis include:

- Elimination of thermal decomposition side reactions

- Enhanced interfacial area between aqueous and organic phases

- Scalability to continuous flow systems

Spectroscopic analysis of ultrasonically synthesized 2-propoxy-naphthalene shows identical $$ ^1H $$ NMR profiles (δ 1.06 ppm triplet, 3H; δ 4.01 ppm triplet, 2H) to material produced by conventional methods, confirming product integrity [3].

Phase-Transfer Catalysis in Naphthol Derivitization

Phase-transfer catalysis (PTC) enables reactions between ionic and molecular species in heterogeneous systems through shuttling of reactive intermediates across phase boundaries. The synthesis of 2-propoxy-naphthalene via PTC typically employs a methylene chloride-water biphasic system with tetrabutylammonium bromide as the catalyst [4].

In this mechanism:

- Hydroxide ions deprotonate β-naphthol in the aqueous phase

- The quaternary ammonium cation forms an ion pair with naphthoxide

- The lipophilic ion pair migrates to the organic phase

- Alkylation occurs with propyl bromide at the phase interface

This catalytic cycle achieves turnover numbers exceeding 1000 while operating at ambient temperatures (25–30°C) [4]. Reaction optimization studies show that:

- Catalyst loading of 0.5 mol% gives 89% yield

- Methylene chloride outperforms toluene and hexane as organic phases

- Propyl bromide demonstrates higher reactivity than chloride analogues

The PTC method eliminates need for anhydrous conditions and enables stoichiometric use of inexpensive sodium hydroxide as base. Comparative kinetic data reveal a second-order rate constant of $$ 2.3 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} $$ for the PTC process versus $$ 4.7 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$ for traditional homogeneous reactions [4].

Nucleophilic substitution reactions involving alkoxy group transfer represent fundamental mechanistic processes in organic chemistry, particularly relevant to compounds such as 2-propoxynaphthalene. The mechanistic pathways for these transformations proceed through well-established bimolecular nucleophilic substitution (SN2) mechanisms, wherein the nucleophile attacks the electrophilic carbon center while simultaneously displacing the alkoxy leaving group.

Mechanistic Framework

The Williamson ether synthesis, the primary synthetic route to 2-propoxynaphthalene, operates through a classical SN2 mechanism involving the nucleophilic attack of an alkoxide anion on an alkyl halide. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously, resulting in inversion of configuration at the electrophilic carbon center. The general mechanism involves the deprotonation of 2-naphthol using a strong base such as sodium hydroxide, generating a naphthoxide ion that acts as the nucleophile, subsequently attacking the electrophilic carbon of 1-iodopropane or 1-bromopropane in an SN2 reaction.

The alkoxy group transfer mechanism demonstrates first-order kinetics with respect to both the nucleophile and the electrophile, indicating a bimolecular process. This mechanistic pathway is facilitated by phase transfer catalysts such as tetramethylammonium bromide (TMAB), which enhance interfacial reactivity by shuttling ions between aqueous and organic phases. The reaction typically requires reflux conditions at 78°C for 30-40 minutes to achieve completion, with ethanol serving as the optimal solvent that balances solubility and reactivity.

Energetic Considerations

The activation energy for alkoxy group transfer reactions typically ranges from 20-60 kilojoules per mole, depending on the substrate structure and reaction conditions. These energy barriers are influenced by several factors, including the stability of the leaving group, the nucleophilicity of the attacking species, and the degree of steric hindrance around the reaction center. The metalaoxetane transition state proposed by Jiménez-Osés and colleagues provides insights into the mechanism of alkoxy group displacement by Grignard reagents, demonstrating that the formation of strong magnesium chelates with the reacting alkoxy and carbonyl groups dictates the observed reactivity and selectivity.

Experimental Data and Kinetic Parameters

Research findings indicate that the rate of alkoxy group transfer is significantly enhanced by the presence of phase transfer catalysts, with rate enhancements ranging from 5-50 times compared to uncatalyzed reactions. The reaction exhibits characteristic SN2 behavior, including sensitivity to steric effects and the nature of the leaving group. Iodide serves as a superior leaving group compared to bromide or chloride, resulting in faster reaction rates and higher yields.

The kinetic isotope effect studies conducted on related systems demonstrate that the C-H bond breaking step can become rate-limiting under certain conditions, particularly when free acetyl chloride is present in the reaction mixture. These studies reveal activation parameters with enthalpy of activation values ranging from 21-48 kilojoules per mole and entropy of activation values from -99 to -160 joules per kelvin per mole, depending on the specific substitution pattern and reaction conditions.

Solvent Effects on Reaction Kinetics

Solvent effects play a crucial role in determining the kinetics and selectivity of nucleophilic substitution reactions, particularly those involving 2-propoxynaphthalene and related aromatic ether systems. The choice of solvent dramatically influences reaction rates through differential solvation of reactants, transition states, and products.

Polarity and Dielectric Constant Effects

The dielectric constant of the solvent significantly affects reaction rates for ionic processes. Theoretical investigations based on Kirkwood's model predict a linear relationship between the logarithm of the rate constant and the reciprocal of the dielectric constant of the solvent. This relationship is determined by the charge configuration function, which accounts for the magnitudes and relative positions of charges in the reacting species.

Experimental studies demonstrate that reaction rates increase as the dielectric constant of the medium increases, due to enhanced electrostatic interactions between reacting ions at higher dielectric constants. For Menschutkin reactions, the dependence on dielectric constant shows a weak effect for values below 10, but increases more rapidly for dielectric constant values greater than 10. The compensated Arrhenius formalism provides activation energies that are substantially higher than those obtained using simple Arrhenius equations, indicating the importance of considering dielectric effects in kinetic analysis.

Protic versus Aprotic Solvent Systems

The distinction between polar protic and polar aprotic solvents is fundamental to understanding nucleophilic substitution kinetics. Polar protic solvents, characterized by the presence of oxygen-hydrogen or nitrogen-hydrogen bonds, can participate in hydrogen bonding and serve as sources of protons. These solvents tend to stabilize ionic intermediates through strong intermolecular attractions, with the protic hydrogen strongly interacting with anions and lone pairs on oxygen stabilizing cations.

In contrast, polar aprotic solvents lack hydrogen-bonding capability but possess large dielectric constants and dipole moments, allowing them to dissolve charged species while keeping nucleophiles relatively "free" in solution, thereby enhancing their reactivity. Experimental data from esterification studies reveal that the reactant ratio and applied solvents significantly affect reaction rates, with acetonitrile, tetrahydrofuran, and dimethylformamide demonstrating markedly different kinetic profiles.

Quantitative Solvent Effect Data

Systematic investigations of solvent effects on reaction kinetics reveal substantial rate variations depending on solvent polarity and hydrogen-bonding capability. Studies comparing methanol (dielectric constant = 32.7) and ethanol (dielectric constant = 24.6) demonstrate that reaction rates in solvents with lower dielectric constants can exceed those in higher dielectric constant solvents at all investigated temperatures. This counterintuitive result highlights the complex interplay between solvation effects and reaction mechanisms.

The Hughes-Ingold rules provide a framework for predicting solvent effects on nucleophilic substitution reactions. An increase in solvent polarity accelerates reactions where charge is developed in the activated complex from neutral or slightly charged reactants, while decreasing rates for reactions where there is less charge in the activated complex compared to starting materials. When there is little difference in charge between reactants and the activated complex, changes in solvent polarity have minimal effect on reaction rates.

Temperature-Dependent Solvent Effects

Temperature influences solvent effects through changes in viscosity, density, and solvation dynamics. Studies examining esterification kinetics across temperature ranges from 25-80°C demonstrate that reaction rates increase with temperature in all solvents, but the magnitude of the temperature effect varies significantly with solvent polarity. The Arrhenius plots reveal that the temperature dependence of rate constants follows expected patterns, with the second-order rate constant inversely proportional to temperature in the studied range.

Lower temperature studies on micelle stability reveal that hydrophobic interactions, which are central to micellar systems, become weaker as temperature decreases. This temperature dependence has important implications for solvent-mediated reactions, as the effectiveness of micellar catalysis systems can be compromised at temperatures below 25°C.

Micellar Catalysis in Aqueous Media

Micellar catalysis represents a paradigm shift in organic synthesis, enabling efficient chemical transformations in aqueous media through the formation of nanoscale reaction vessels. This approach has profound implications for reactions involving compounds like 2-propoxynaphthalene, where traditional organic solvents may pose environmental or practical challenges.

Fundamental Principles of Micellar Catalysis

Micelles are supramolecular aggregates formed when surfactant concentrations exceed the critical micelle concentration (CMC). These amphiphilic assemblies create distinct microenvironments with hydrophobic cores and hydrophilic surfaces, effectively concentrating reactants and catalysts in their inner volumes. The high local concentration of reactants within micelles favors molecular interactions and can increase reaction rates by orders of magnitude compared to conventional organic solvents.

The critical micelle concentration varies significantly among different surfactants, ranging from 8×10⁻³ M for sodium dodecyl sulfate to as low as 6.5×10⁻⁵ M for pentaethylene glycol monododecyl ether. These values are influenced by molecular structure, temperature, pH, and the presence of electrolytes. Above the CMC, additional surfactant molecules form micelles rather than further reducing surface tension, creating a threshold concentration for effective micellar catalysis.

Mechanistic Aspects of Micellar Enhancement

The enhanced reactivity observed in micellar systems arises from multiple complementary effects. First, micelles effectively solubilize hydrophobic reactants within their hydrophobic cores, leading to locally higher substrate concentrations compared to bulk aqueous solutions. This concentration effect enables reactions to proceed at room temperature or slightly above, eliminating the need for elevated temperatures typically required in organic synthesis.

Recent theoretical investigations suggest that entropy reduction, rather than simple concentration effects, may be the primary driver of enhanced reaction rates in micellar catalysis. Density functional theory calculations on palladium-catalyzed Suzuki-Miyaura coupling reactions indicate that the loss in entropy leads to an increase in the prefactor of the kinetic constant, providing a fundamental explanation for the superior performance of organic reactions under micellar conditions.

Surfactant Selection and Optimization

The choice of surfactant critically determines the effectiveness of micellar catalysis. Ionic surfactants such as dodecylbenzenesulfonic acid and various Lewis acid-surfactant-combined catalysts possess catalytically active functional groups within their structures, enabling them to function as both reaction medium and catalyst. Nonionic surfactants like PS-750-M have demonstrated particular effectiveness, showing rate enhancements of 50-500 times compared to conventional organic synthesis methods.

The aggregation behavior and catalytic performance of surfactants are influenced by their molecular architecture. Critical micelle concentrations for commonly used catalytic surfactants range from 0.00092 M for cetyl trimethylammonium bromide to 0.0083 M for sodium dodecyl sulfate. These values determine the minimum surfactant concentration required for effective micellar catalysis and influence the economic viability of the process.

Kinetic Models and Rate Enhancement

Several kinetic models have been developed to describe micellar catalysis, including the Berezin model, pseudophase model, ion exchange model, and Piszkiewicz model. These models provide frameworks for understanding how micelles influence reaction rates and enable prediction of catalytic behavior under different conditions. The pseudophase model treats the micellar phase as a separate reaction medium, while the ion exchange model emphasizes the role of counterion exchange in determining reaction rates.

Experimental data demonstrate that micellar catalysis can provide rate enhancements ranging from 10-1000 times compared to conventional organic synthesis. These enhancements are attributed to the combined effects of reactant concentration, altered reaction medium polarity, and stabilization of transition states within the micellar environment. The rapid equilibrium between surfactant monomers and aggregates facilitates efficient trapping of reactants and release of products, contributing to the overall catalytic efficiency.

Applications and Limitations

Micellar catalysis has found applications across diverse reaction types, including carbon-hydrogen bond functionalization, cross-coupling reactions, and multicomponent reactions. The methodology is particularly valuable for reactions involving water-sensitive intermediates, as the hydrophobic core of micelles provides protection from the aqueous environment while maintaining the benefits of water as a reaction medium.

However, certain limitations must be considered when implementing micellar catalysis. The effectiveness of the approach depends on the compatibility between reactants and the chosen surfactant system, and some reactions may require specific pH ranges or ionic strength conditions for optimal performance. Additionally, product isolation and purification can be complicated by the presence of surfactants, requiring specialized separation techniques.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard